molecular formula C14H13Cl2NO2 B564362 Cicletanine-d4 Hydrochloride CAS No. 1189491-41-5

Cicletanine-d4 Hydrochloride

Cat. No. B564362
M. Wt: 302.187
InChI Key: QLMBAIRFQQLJJX-QZFMBAIXSA-N
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Scientific Research Applications

Pharmacokinetics

Cicletanine hydrochloride, a furopyridine derivative, is primarily recognized for its antihypertensive properties. A study on its pharmacokinetics involved administering 50 mg oral daily doses to non-patient subjects for 7 days. The analysis showed linear pharmacokinetic behavior, with mean half-life values of 7.3 and 7.9 hours after first and repeated dosing, respectively (Peraire et al., 1991).

Antihypertensive and Renal Protection

Cicletanine has demonstrated significant antihypertensive effects and renal protection in Dahl salt-sensitive rats. Its administration led to reduced blood pressure, decreased heart weight and vascular wall thickness, and improved renal functions and morphology (Uehara et al., 1991).

Mechanism of Action

The drug's mechanism of action includes vasorelaxant, natriuretic, and diuretic properties. Its effects might be due to stimulation of vascular prostaglandin synthesis, inhibition of cyclic GMP phosphodiesterases, and blockade of Ca2+ channels (Kalinowski et al., 1999).

Antioxidant Properties

Cicletanine also shows potential as an antioxidant. It reduced lipid peroxidation and improved kidney function in Dahl salt-sensitive rats on a high salt diet, suggesting its efficacy in protecting the kidney from salt-induced hypertension (Uehara et al., 1993).

Glucose Tolerance

A study on non-diabetic hypertensive patients revealed that cicletanine hydrochloride does not significantly change glycaemia and insulinaemia. This indicates its neutral impact on glucose regulation in such patients (Clerson et al., 1989).

Vascular Tone

Research shows cicletanine's efficacy in reversing vasoconstriction induced by endogenous sodium pump ligands. This is significant for its application in salt-sensitive hypertension, where dysregulation of the sodium pump is a key factor (Bagrov et al., 2000).

properties

IUPAC Name

3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2.ClH/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9;/h2-6,14,17H,7H2,1H3;1H/i2D,3D,4D,5D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMBAIRFQQLJJX-QZFMBAIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2C3=CN=C(C(=C3CO2)O)C)[2H])[2H])Cl)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675765
Record name 3-[4-Chloro(~2~H_4_)phenyl]-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cicletanine-d4 Hydrochloride

CAS RN

1189491-41-5
Record name 3-[4-Chloro(~2~H_4_)phenyl]-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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